2-Methoxypyrimidine-5-carbonitrile
Overview
Description
2-Methoxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H5N3O . It is widely used in scientific research due to its intriguing properties. It has potential applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Synthesis Analysis
A versatile method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid at the 2-position has been developed . This method can also be used for 14C labeling other positions of the pyrimidine ring system .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 135.12300 . The InChI code for this compound is 1S/C6H5N3O/c1-10-5-3-8-6 (2-7)9-4-5/h3-4H,1H3 .Chemical Reactions Analysis
Pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines . These compounds were designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.24g/cm3 and a boiling point of 292.2ºC at 760 mmHg .Scientific Research Applications
Chemical Synthesis and Spectroscopic Analysis
2-Methoxypyrimidine-5-carbonitrile derivatives have been extensively studied for their structural characteristics and spectral properties. Notably, these compounds exhibit significant absorption and fluorescence properties, making them relevant for various applications in spectroscopy. For instance, studies have detailed the synthesis, X-ray, and spectroscopic analysis of related compounds, providing insights into their structural and optical properties (Jukić et al., 2010), (Tranfić et al., 2011).
Biomedical Research
In the realm of biomedical research, derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. These findings highlight the potential of these compounds in developing anticancer therapies. The synthesis and characterization of these compounds, along with the assessment of their cytotoxic activities, are detailed in the research, providing a foundation for further exploration in cancer treatment (Al‐Refai et al., 2019).
Antimicrobial and Antibacterial Applications
Compounds derived from this compound have shown promising antimicrobial and antibacterial properties. Research has focused on synthesizing novel derivatives and evaluating their effectiveness against a range of bacteria, offering potential applications in combating bacterial infections and diseases (Bogdanowicz et al., 2013).
Catalysis and Chemical Reactions
This compound derivatives have been used as catalysts in various chemical reactions, showcasing their versatility and importance in synthetic chemistry. Research has demonstrated their efficiency in catalyzing the synthesis of other important compounds, contributing to advancements in chemical synthesis and industrial applications (Siddiqui et al., 2014).
Environmental Applications
The derivatives of this compound have been utilized in environmental applications, such as the treatment of wastewater from anticancer drugs. Studies have investigated the effectiveness of these compounds in degrading pollutants and enhancing the biodegradability of wastewater, indicating their potential role in environmental remediation and pollution control (Zhang et al., 2016).
Mechanism of Action
While the specific mechanism of action for 2-Methoxypyrimidine-5-carbonitrile is not mentioned in the search results, pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the EGFR . These compounds have shown potential inhibitory effects against EGFR .
Properties
IUPAC Name |
2-methoxypyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEMKEGUQJZPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608251 | |
Record name | 2-Methoxypyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38373-47-6 | |
Record name | 2-Methoxypyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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